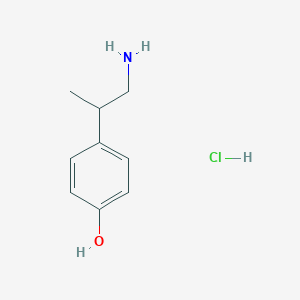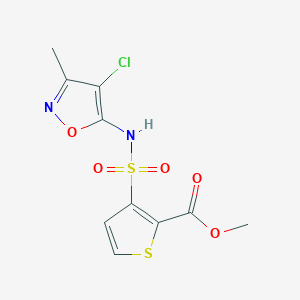
5-Amino-2-fluorophenol
Übersicht
Beschreibung
5-Amino-2-fluorophenol is a chemical compound with the molecular formula C6H6FNO. It has a molecular weight of 127.12 . It is also known by the synonym 4-Fluoro-3-hydroxyaniline . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Amino-2-fluorophenol is1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 . This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Amino-2-fluorophenol is a solid compound . It has a boiling point of 156-158 degrees Celsius . The compound should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Biosynthetic Incorporation into Proteins : A strategy for the selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites has been reported. This allows the study of protein structure, dynamics, localization, and interactions both in vitro and in vivo, using fluorophores like dansylalanine, which is similar in function to 5-Amino-2-fluorophenol (Summerer et al., 2006).
Synthesis of Indicator Intermediates : 5-Amino-2-fluorophenol has been studied for its role as an intermediate in the synthesis of indicators like 5F-APTRA-AM, which can combine with Mg2+. The synthesis methods and conditions for this compound have been explored (Li Ma-li, 2007).
Design and Synthesis in Chemical Biology : The role of fluorescent amino acids, like 5-Amino-2-fluorophenol, in chemical biology is significant. These compounds are used to construct fluorescent macromolecules, such as peptides and proteins, enabling studies of biological processes with high spatial resolution through optical imaging (Cheng et al., 2020).
Antitumor Activity : The antitumor activity of compounds structurally similar to 5-Amino-2-fluorophenol, like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, has been examined. These compounds act by inducing DNA damage and cell cycle arrest in tumor cells, offering potential avenues for cancer treatment (Leong et al., 2004).
NMR Probes for Corrinoid-Protein Interactions : Fluorinated vitamin B12 analogs, incorporating structures like 4-fluorophenolyl cobamide, have been used as 19F-labeled NMR probes. This allows for the identification of corrinoid-protein interactions in biological systems, demonstrating the utility of fluorinated compounds in NMR spectroscopy (Stupperich et al., 1993).
Fluorescent Non-radioactive DNA Probes : The synthesis of fluoresceinylated 2′-deoxyadenosine nucleotides, which include a fluorescein attached to aliphatic amino chains, demonstrates another application. These compounds serve as fluorescent, non-radioactive DNA probes, highlighting the importance of such fluorinated compounds in molecular biology (Sarfati & Namane, 1990).
Safety and Hazards
5-Amino-2-fluorophenol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
5-Amino-2-fluorophenol is a fluorinated compound that has been used in research and development Fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
Fluorinated compounds are known to undergo enzymatic defluorination . In this process, enzymes catalyze the cleavage of carbon-fluorine (C–F) bonds, which are the strongest bonds in organic chemistry . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, the defluorination process can lead to the formation of new compounds, which can further interact with other molecules and pathways in the cell .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can influence its pharmacokinetic behavior .
Result of Action
The interaction of fluorinated compounds with enzymes can lead to changes in the structure and function of these enzymes, potentially affecting various cellular processes .
Action Environment
The action of 5-Amino-2-fluorophenol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Moreover, the compound’s action can also be influenced by its storage conditions .
Eigenschaften
IUPAC Name |
5-amino-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYICHLOAMMXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627238 | |
| Record name | 5-Amino-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorophenol | |
CAS RN |
100367-48-4 | |
| Record name | 5-Amino-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

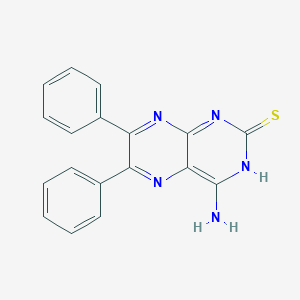

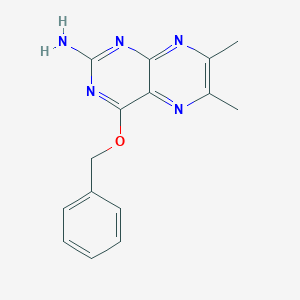
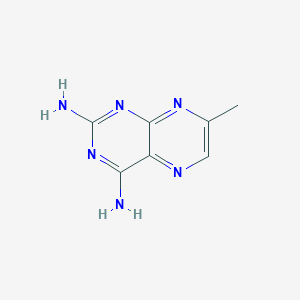
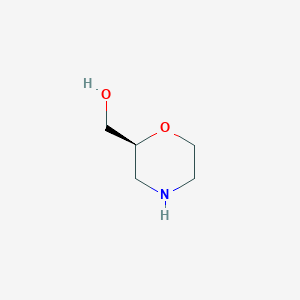


![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

